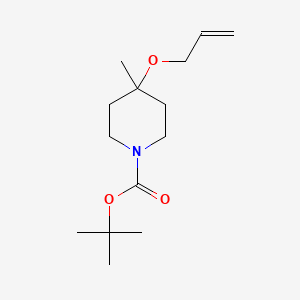
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride, also known as AMPT, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the thiazole class of organic compounds and is a derivative of phenylacetamide.
作用機序
The mechanism of action of 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride involves the inhibition of tyrosine hydroxylase, which is responsible for the conversion of tyrosine to L-DOPA, a precursor of dopamine. By inhibiting this enzyme, 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride reduces the production of dopamine in the brain, leading to a decrease in dopamine levels. This results in a decrease in dopaminergic neurotransmission, which has been linked to a range of behavioral and cognitive effects.
Biochemical and Physiological Effects:
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride has been shown to have a range of biochemical and physiological effects. In animal studies, 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride has been found to reduce locomotor activity, alter circadian rhythms, and impair learning and memory. In humans, 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride has been used to study the effects of dopamine depletion on mood, cognition, and behavior.
実験室実験の利点と制限
One of the main advantages of using 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride in lab experiments is its ability to selectively deplete dopamine levels in the brain. This allows researchers to study the effects of dopamine depletion on behavior and cognition without affecting other neurotransmitter systems. However, there are some limitations to using 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride. For example, the effects of 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride on dopamine levels can vary depending on the dose and duration of treatment, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride. One area of interest is the use of 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride to study the role of dopamine in addiction and substance abuse. Another area of interest is the use of 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride to study the effects of dopamine depletion on neurodegenerative diseases such as Parkinson's disease. Additionally, there is a need for further research on the optimal dose and duration of 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride treatment to ensure consistent effects on dopamine levels.
合成法
The synthesis of 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride involves the reaction of 4-methyl-2-thiocyanato-1,3-thiazole with phenylacetyl chloride in the presence of a base. The reaction produces an intermediate compound which is then hydrolyzed to obtain 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride. The final product is obtained as a hydrochloride salt.
科学的研究の応用
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride has been used extensively in scientific research as a tool to study the role of dopamine in the brain. It is a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine. By inhibiting this enzyme, 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride reduces the production of dopamine in the brain, leading to a decrease in dopamine levels. This allows researchers to study the effects of dopamine depletion on behavior and cognition.
特性
IUPAC Name |
2-amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS.ClH/c1-8-7-17-12(14-8)15-11(16)10(13)9-5-3-2-4-6-9;/h2-7,10H,13H2,1H3,(H,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSFZSQYJKJPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(5-Bromo-2-methoxyphenyl)methyl]triazole](/img/structure/B2714125.png)
![N'-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide](/img/structure/B2714127.png)
![(E)-2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2714131.png)
![6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2714132.png)
![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2714133.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2714137.png)